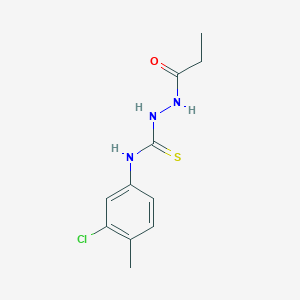
N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide, also known as HBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HBT is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide is not fully understood, but studies have suggested that it acts by inducing oxidative stress and disrupting cellular signaling pathways. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and apoptosis. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has also been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to the disruption of cell proliferation and survival.
Biochemical and Physiological Effects:
N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antidiabetic activity. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been shown to scavenge free radicals and reduce oxidative stress, leading to its antioxidant activity. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. In animal studies, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been shown to reduce blood glucose levels and improve insulin sensitivity, leading to its antidiabetic activity.
実験室実験の利点と制限
N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has several advantages for lab experiments, including its low cost, easy synthesis, and diverse applications. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide can be synthesized using simple and inexpensive methods, making it accessible for researchers with limited resources. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide also has diverse applications in various fields, making it a versatile compound for research. However, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide.
将来の方向性
There are several future directions for research on N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide, including its potential as a therapeutic agent for cancer, infectious diseases, and metabolic disorders. Further studies are needed to elucidate the mechanism of action of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide and its potential targets in cancer cells and microorganisms. Studies are also needed to evaluate the safety and toxicity of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide in vivo and to optimize its formulation for clinical use. In agriculture, further studies are needed to evaluate the efficacy of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide as a plant growth regulator and to optimize its application methods. In material science, further studies are needed to optimize the use of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide as a corrosion inhibitor and to evaluate its long-term effectiveness.
合成法
Several methods have been reported for the synthesis of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide, including the reaction of 4-hydroxybenzaldehyde with 4-amino-1,2,4-triazole-3-thiol in the presence of hydrazine hydrate, and the reaction of 4-hydroxybenzaldehyde with 4-amino-1,2,4-triazole-3-thiol in the presence of ammonium acetate. Another method involves the reaction of 4-hydroxybenzaldehyde with 4-amino-1,2,4-triazole-3-thiol in the presence of sodium hydroxide and hydrazine hydrate. The yield of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide varies depending on the method used, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has also been studied for its potential as an antimicrobial agent, with studies reporting its activity against various bacteria and fungi. In agriculture, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been studied for its potential as a plant growth regulator, with studies reporting its ability to enhance plant growth and yield. In material science, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been studied for its potential as a corrosion inhibitor, with studies reporting its ability to inhibit the corrosion of metals.
特性
IUPAC Name |
N-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c16-8-3-1-7(2-4-8)5-12-15-10(17)9-11-6-13-14-9/h1-6,16H,(H,15,17)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTCRQXIKAVREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NC=NN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)

![3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)


![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)
![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)
![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)
![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)
